Cas no 1495001-00-7 ({1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol)

{1-(2-Methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol is a cyclopropane-derived alcohol featuring a 2-methylthiazole substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its fused thiazole-cyclopropyl scaffold provides steric and electronic modulation, making it valuable for applications in medicinal chemistry and agrochemical research. The hydroxyl group enhances functionalization potential, enabling further derivatization via esterification, etherification, or oxidation. The thiazole moiety contributes to ligand-receptor interactions, suggesting utility in bioactive compound design. This compound’s stability and well-defined stereochemistry support reproducible synthesis and downstream applications. Suitable for use as an intermediate, it is particularly relevant in the development of heterocyclic frameworks with tailored physicochemical properties.
{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol structure
1495001-00-7 structure
商品名:{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol
CAS番号:1495001-00-7
MF:C9H13NOS
メガワット:183.270621061325
CID:6486620
PubChem ID:66024338

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol
    • EN300-1840758
    • {1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
    • AKOS015366684
    • 1495001-00-7
    • インチ: 1S/C9H13NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3
    • InChIKey: FVKLSZKSOXZLGP-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC=C1CC1(CO)CC1

計算された属性

  • せいみつぶんしりょう: 183.07178521g/mol
  • どういたいしつりょう: 183.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 61.4Ų

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840758-10.0g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
10g
$5405.0 2023-06-03
Enamine
EN300-1840758-0.5g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
0.5g
$1084.0 2023-09-19
Enamine
EN300-1840758-5.0g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
5g
$3645.0 2023-06-03
Enamine
EN300-1840758-2.5g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
2.5g
$2211.0 2023-09-19
Enamine
EN300-1840758-0.1g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
0.1g
$993.0 2023-09-19
Enamine
EN300-1840758-0.25g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
0.25g
$1038.0 2023-09-19
Enamine
EN300-1840758-5g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
5g
$3273.0 2023-09-19
Enamine
EN300-1840758-10g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
10g
$4852.0 2023-09-19
Enamine
EN300-1840758-0.05g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
0.05g
$948.0 2023-09-19
Enamine
EN300-1840758-1.0g
{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol
1495001-00-7
1g
$1256.0 2023-06-03

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 関連文献

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanolに関する追加情報

Chemical Profile of {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol (CAS No. 1495001-00-7)

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol} is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1495001-00-7, features a cyclopropyl ring substituted with a methanol moiety and an appended 2-methyl-1,3-thiazole ring. The presence of these distinct structural elements imparts unique chemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.

The structural composition of {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol encompasses several key functional groups that contribute to its reactivity and interaction with biological targets. The cyclopropyl ring is known for its strained three-membered structure, which can influence the compound's electronic properties and metabolic stability. Meanwhile, the 2-methyl-1,3-thiazole moiety introduces nitrogen heterocycles, which are commonly found in biologically active molecules and have been implicated in various pharmacological effects.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of a cyclopropyl group into the thiazole framework in {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol may enhance its binding affinity to specific biological targets, thereby potentially improving its pharmacological efficacy.

Current research in medicinal chemistry increasingly emphasizes the development of structurally diverse compounds to overcome resistance mechanisms and enhance therapeutic outcomes. The unique combination of a cyclopropyl ring and a 2-methyl-1,3-thiazole moiety in {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol positions it as a valuable candidate for further investigation. Studies have begun to explore its potential interactions with enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel drugs. By modifying various functional groups within its structure, researchers can fine-tune its biological activity to target specific diseases more effectively. The cyclopropyl ring, in particular, has been identified as a key structural feature that can influence drug-like properties such as solubility and metabolic stability.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol for potential biological activity. Molecular modeling techniques have been used to predict how this compound might interact with target proteins and nucleic acids, providing valuable insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying promising leads for further validation.

The synthesis of {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol presents both challenges and opportunities for synthetic chemists. The strained nature of the cyclopropyl ring requires careful handling during synthesis to maintain its integrity. However, recent developments in synthetic methodologies have made it possible to construct such complex molecules with greater precision and efficiency. These advancements have opened up new possibilities for designing structurally diverse compounds with tailored biological properties.

In conclusion, {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in the development of next-generation therapeutics.

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